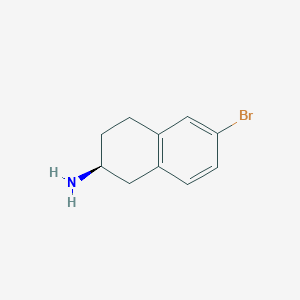

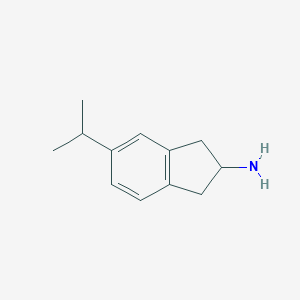

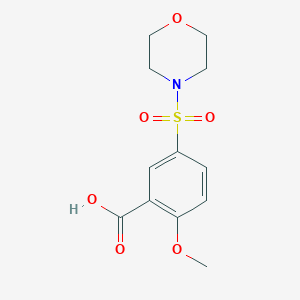

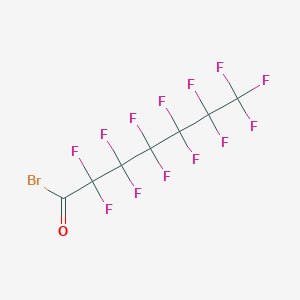

![molecular formula C27H40F3O3P2RhS- B061116 1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate CAS No. 187682-63-9](/img/structure/B61116.png)

1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate

Descripción general

Descripción

This compound is a chiral phosphine ligand . It is used extensively in many organic reactions such as addition to imines, nitroalkenes, and reduction of β,β-disubstituted vinyl sulfones . The empirical formula is C26H40BF4P2Rh .

Synthesis Analysis

Asymmetric hydrogenation reactions represent the ideal process for the commercial manufacture of single-enantiomer compounds . These robust procedures can be scaled up and generate low levels of byproducts .Molecular Structure Analysis

The molecular weight of this compound is 604.25 . The SMILES string representation is [F-].FB(F)F.C1CC=CCCC=C1.C[C@@H]2CCC@@H[PH]23c4ccccc4[PH]5(C@HCC[C@H]5C)[Rh+]3©C .Chemical Reactions Analysis

The DUPHOS family of catalysts, which includes this compound, is highly efficient for the asymmetric hydrogenation of various substituted acetamidoacrylates and enol acetates . This yields products of high enantiomeric excesses .Physical And Chemical Properties Analysis

The compound is a solid . Its specific optical rotation is +40° to +50° (20°C, 589 nm) (c=1 in methanol) . It appears orange to red to brown in color .Aplicaciones Científicas De Investigación

Asymmetric Hydrogenation

This compound is used as a ligand in the asymmetric hydrogenation of 2-methylenesuccinamic acid . It is also used for the Rh-catalyzed asymmetric hydrogenation of α-aminomethylacrylates . Asymmetric hydrogenation is a key process in the production of chiral molecules in the pharmaceutical industry.

Catalyst in Organic Reactions

The compound serves as a catalyst in various organic reactions . Its unique structure allows it to facilitate a variety of transformations, making it a versatile tool in synthetic chemistry.

Preparation of Rhodium (III) Complexes

It is used in the preparation of Rhodium (III) complexes with 2 (1H)-quinolinone derivatives . These complexes have been evaluated for their in vitro and in vivo antitumor activity , indicating potential applications in cancer research and treatment.

Research and Development in Chemical Synthesis

The compound is used in research and development in chemical synthesis . Its unique properties make it a valuable tool in the development of new synthetic methods and the exploration of novel chemical reactions.

Ligand for Transition Metal Complexes

It is used as a ligand for transition metal complexes . These complexes are often used in catalysis, materials science, and medicinal chemistry.

Pharmaceutical Field

Although the compound is sold for research purposes only and does not include the right to use in producing products for sale in the pharmaceutical field , its role in asymmetric hydrogenation and preparation of Rhodium (III) complexes indicates potential applications in drug discovery and development.

Mecanismo De Acción

Target of Action

This compound is a type of organometallic complex, which are often used as catalysts in various chemical reactions . The specific targets would depend on the reaction it is used in.

Mode of Action

The mode of action of this compound is likely related to its role as a catalyst in chemical reactions . As a rhodium complex, it may facilitate reactions by providing a suitable environment for the reaction to occur, lowering the activation energy, or stabilizing transition states . The exact mechanism would depend on the specific reaction it is used in.

Biochemical Pathways

The biochemical pathways affected by this compound would be dependent on the specific reaction it is used in . As a catalyst, it could potentially be involved in a wide range of reactions and pathways.

Pharmacokinetics

As an organometallic compound, its bioavailability and pharmacokinetics would likely be quite different from typical organic compounds and would depend on factors such as its stability, solubility, and reactivity .

Result of Action

The molecular and cellular effects of this compound’s action would be dependent on the specific reaction it is used in . As a catalyst, it could potentially influence a wide range of molecular and cellular processes by facilitating specific chemical reactions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other chemicals can affect its ability to act as a catalyst in chemical reactions .

Safety and Hazards

Propiedades

IUPAC Name |

(1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-dimethylphospholan-1-yl]phenyl]-2,5-dimethylphospholane;rhodium;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28P2.C8H12.CHF3O3S.Rh/c1-13-9-10-14(2)19(13)17-7-5-6-8-18(17)20-15(3)11-12-16(20)4;1-2-4-6-8-7-5-3-1;2-1(3,4)8(5,6)7;/h5-8,13-16H,9-12H2,1-4H3;1-2,7-8H,3-6H2;(H,5,6,7);/p-1/b;2-1-,8-7-;;/t13-,14-,15-,16-;;;/m1.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFNBCEIZBZROGX-MYDVBLLJSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(P1C2=CC=CC=C2P3C(CCC3C)C)C.C1CC=CCCC=C1.C(F)(F)(F)S(=O)(=O)[O-].[Rh] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1P([C@@H](CC1)C)C2=CC=CC=C2P3[C@@H](CC[C@H]3C)C.C1/C=C\CC/C=C\C1.C(S(=O)(=O)[O-])(F)(F)F.[Rh] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H40F3O3P2RhS- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50450298 | |

| Record name | 1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

666.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate | |

CAS RN |

187682-63-9 | |

| Record name | 1,2-Bis[(2R,5R)-2,5-dimethylphospholano]benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.